

Physical and chemical properties of 2-Aminopurine dihydrochloride.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopurine dihydrochloride

Cat. No.: B564636

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Technical Guide: 2-Aminopurine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine dihydrochloride is the salt form of 2-aminopurine, a fluorescent analog of the purine nucleobases adenine and guanine.[1][2][3] This compound is a valuable tool in molecular biology and drug discovery, primarily utilized as a probe to investigate nucleic acid structure and dynamics.[1][2] Its fluorescence is highly sensitive to its local environment, making it an excellent reporter for changes in DNA and RNA conformation, such as base stacking and the formation of non-canonical structures.[1][2] Furthermore, 2-aminopurine is known to be an inhibitor of protein kinases, notably the double-stranded RNA-activated protein kinase (PKR), and has been used to study cellular signaling pathways.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-aminopurine dihydrochloride**, detailed experimental protocols for its characterization, and a visualization of its inhibitory effect on the PKR signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of **2-Aminopurine dihydrochloride** are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Chemical Name	9H-Purin-2-amine, dihydrochloride	[3]
Synonyms	2-AP dihydrochloride, Isoadenine dihydrochloride	[3]
Appearance	Off-White to Pale Yellow Solid	[5]
CAS Number	76124-64-6	[5]

Molecular and Spectroscopic Data

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ N ₅ · 2HCl	[3]
Molecular Weight	208.08 g/mol	[3]
Melting Point	>260 °C (decomposes)	[5]
Solubility in PBS (pH 7.2)	~5 mg/mL	[3]
UV/Vis Maximum Absorption (λ _{max})	305 nm	[3]
Fluorescence Excitation Maximum	310 nm	[6]
Fluorescence Emission Maximum	370 nm	[6]

Experimental Protocols

Determination of Aqueous Solubility

This protocol describes a method to determine the solubility of **2-aminopurine dihydrochloride** in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using UV-Vis spectroscopy.

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2-aminopurine dihydrochloride** to a known volume of PBS (pH 7.2) in a vial.
 - Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Filtration:
 - Filter the saturated solution using a 0.22 µm syringe filter to remove any undissolved solid.
- Preparation of Standard Solutions:
 - Prepare a stock solution of **2-aminopurine dihydrochloride** of a known concentration in PBS.
 - Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- UV-Vis Spectrophotometry:
 - Measure the absorbance of the filtered saturated solution and each of the standard solutions at the wavelength of maximum absorbance ($\lambda_{\text{max}} \approx 305 \text{ nm}$) using a UV-Vis spectrophotometer. Use PBS as the blank.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
 - Determine the concentration of the filtered saturated solution by interpolating its absorbance value on the calibration curve. This concentration represents the solubility of **2-aminopurine dihydrochloride** in PBS at the specified temperature.

Melting Point Determination

This protocol outlines the capillary method for determining the melting point of **2-aminopurine dihydrochloride**.

Methodology:

- Sample Preparation:
 - Ensure the **2-aminopurine dihydrochloride** sample is completely dry.
 - Finely powder a small amount of the sample.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup:
 - Place the packed capillary tube into a melting point apparatus.
- Melting Point Measurement:
 - Heat the sample at a rapid rate initially to approach the expected melting point.
 - When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
 - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a liquid (the completion of melting). The melting point is reported as this range. Note that **2-aminopurine dihydrochloride** decomposes at temperatures above 260 °C.

UV-Vis Spectroscopy

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of **2-aminopurine dihydrochloride**.

Methodology:

- Sample Preparation:

- Prepare a stock solution of **2-aminopurine dihydrochloride** in a suitable solvent (e.g., deionized water or PBS) of a known concentration.
- Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- Spectrophotometer Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.
 - Set the wavelength range to scan from 200 nm to 400 nm.
 - Use the same solvent as used for the sample preparation as a blank to zero the instrument.
- Data Acquisition:
 - Rinse a quartz cuvette with the working solution and then fill it.
 - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).

NMR Spectroscopy

This protocol provides a general guideline for preparing a sample of **2-aminopurine dihydrochloride** for Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

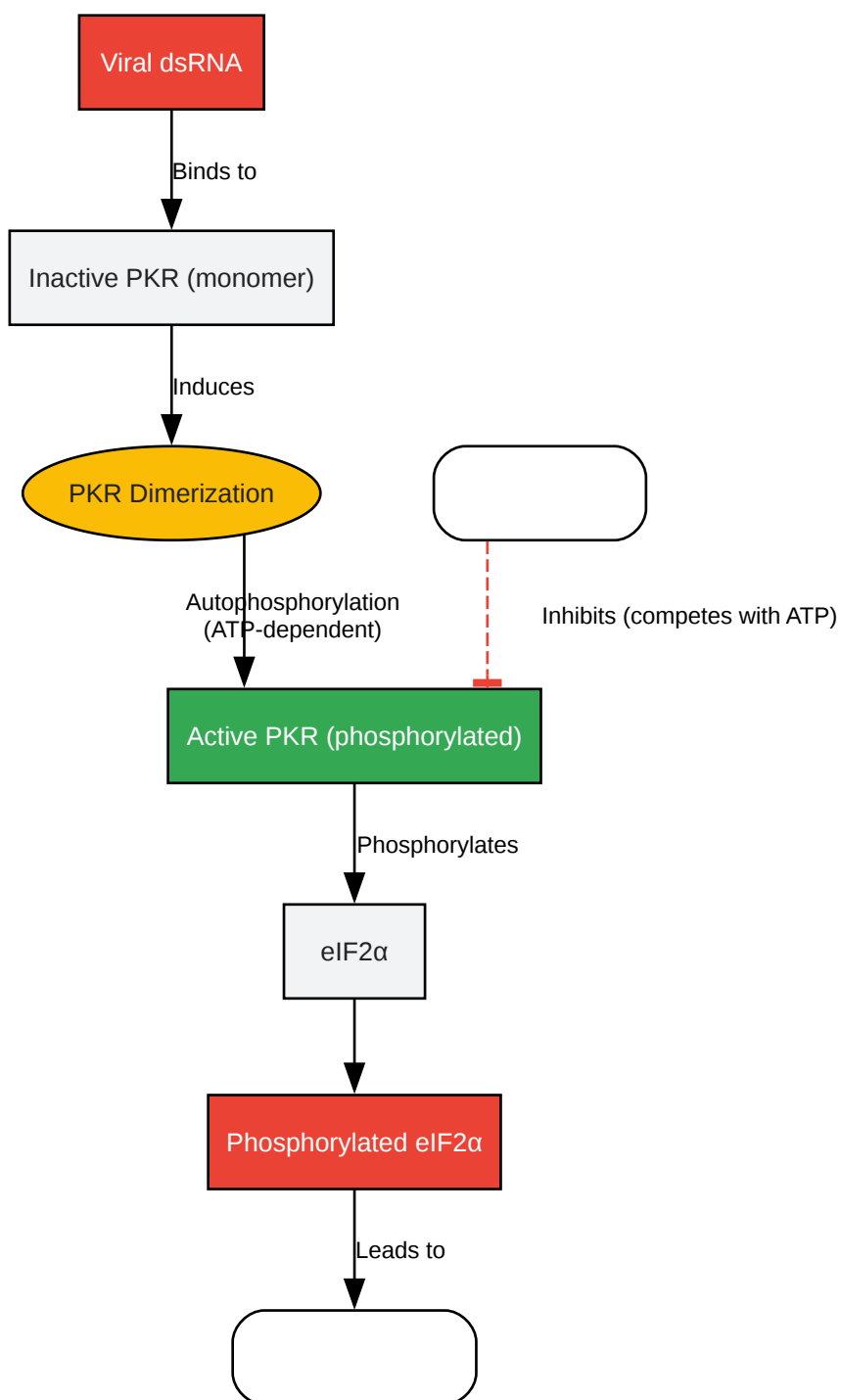
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-aminopurine dihydrochloride** in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of

solvent will depend on the solubility of the compound and the desired chemical shift referencing.

- Ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
- Data Acquisition:
 - Place the NMR tube in the NMR spectrometer.
 - Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

Signaling Pathway Inhibition: 2-Aminopurine and Protein Kinase R (PKR)

2-aminopurine is a known inhibitor of the double-stranded RNA (dsRNA)-activated protein kinase (PKR).^[4] PKR plays a crucial role in the cellular antiviral response. Upon binding to dsRNA, PKR dimerizes and undergoes autophosphorylation, leading to its activation.^{[7][8]} Activated PKR then phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α), which results in the inhibition of protein synthesis, thereby preventing viral replication.^[5] 2-aminopurine acts as a competitive inhibitor of ATP, binding to the ATP-binding site of PKR and preventing its autophosphorylation and subsequent activation.^[4]

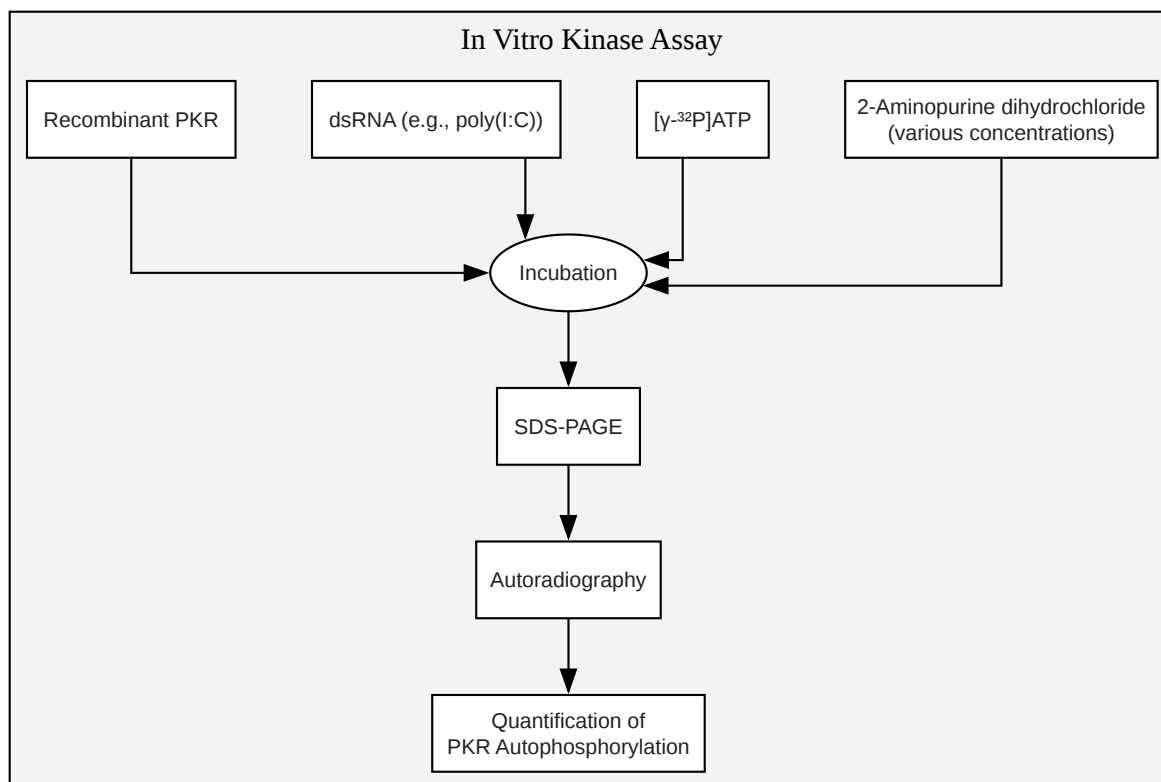


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Inhibition of the PKR signaling pathway by **2-Aminopurine dihydrochloride**.

Experimental Workflow for Assessing PKR Inhibition

The following diagram illustrates a typical workflow to investigate the inhibitory effect of 2-aminopurine on PKR activity.



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Workflow for in vitro assessment of PKR autophosphorylation inhibition.

Conclusion

2-Aminopurine dihydrochloride is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its well-characterized physical and chemical properties, particularly its fluorescence and protein kinase inhibitory activity, enable detailed investigations into nucleic acid structure-function relationships and cellular signaling pathways. The experimental protocols and workflow provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Aminopurine dihydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564636#physical-and-chemical-properties-of-2-aminopurine-dihydrochloride]

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